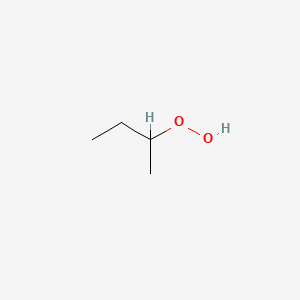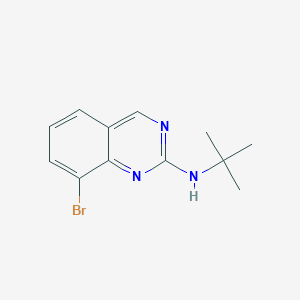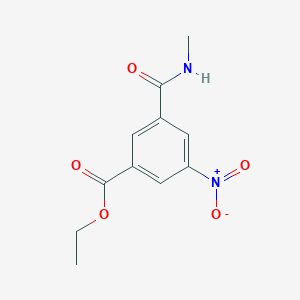
6-ethyl-5-isobutylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-ethyl-5-isobutylnicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of ethyl and isobutyl groups attached to the nicotinic acid core. Nicotinic acid and its derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-isobutylnicotinic acid can be achieved through several synthetic routes. One common method involves the alkylation of nicotinic acid derivatives. The reaction typically requires the use of alkyl halides, such as ethyl bromide and isobutyl bromide, in the presence of a strong base like sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of substituted pyridines. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid is a well-established method for producing nicotinic acid . This process can be adapted to introduce the desired ethyl and isobutyl groups through subsequent alkylation steps.
化学反応の分析
Types of Reactions
6-ethyl-5-isobutylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted nicotinic acid derivatives.
科学的研究の応用
6-ethyl-5-isobutylnicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antioxidant properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-ethyl-5-isobutylnicotinic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, nicotinic acid derivatives are known to interact with G-protein-coupled receptors (GPCRs), leading to downstream signaling effects . The exact pathways and targets may vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and as a vitamin (B3).
Methyl Nicotinate: A methyl ester of nicotinic acid used in topical formulations for muscle and joint pain.
Ethyl Nicotinate: Another ester derivative with similar applications.
Uniqueness
6-ethyl-5-isobutylnicotinic acid is unique due to the presence of both ethyl and isobutyl groups, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it distinct from other nicotinic acid derivatives.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
6-ethyl-5-(2-methylpropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H17NO2/c1-4-11-9(5-8(2)3)6-10(7-13-11)12(14)15/h6-8H,4-5H2,1-3H3,(H,14,15) |
InChIキー |
JTXUDXSQCYYLDV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=N1)C(=O)O)CC(C)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8551144.png)
![3-(2,6-Dimethylphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8551145.png)
![tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8551148.png)
![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-hydroxymethylpyrrolidine](/img/structure/B8551151.png)
amine](/img/structure/B8551156.png)

![1-{[(Benzyloxy)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B8551171.png)


